![molecular formula C19H25N3O5S2 B411125 N,N'-二丁基-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺 CAS No. 378224-80-7](/img/structure/B411125.png)
N,N'-二丁基-2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[cd]indole core, which is a fused ring system, and is substituted with dibutyl groups and sulfonamide functionalities. Its distinct structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
科学研究应用
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.
作用机制
Target of Action
The primary target of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a pivotal role in inflammatory responses .
Mode of Action
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide interacts with TNF-α, inhibiting its activity . The compound binds with high affinity to TNF-α, leading to a decrease in the inflammatory response .
Biochemical Pathways
The compound’s interaction with TNF-α affects the inflammatory response pathway. By inhibiting TNF-α, it reduces the production of other pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory response .
Result of Action
The inhibition of TNF-α by N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide results in a decrease in the inflammatory response. This can be beneficial in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[cd]indole Core: This step often involves the cyclization of a suitable precursor, such as an ortho-aminobenzamide, under acidic or basic conditions to form the indole ring system.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Sulfonamide Formation: The sulfonamide groups are introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
N-Dibutylation: The final step involves the alkylation of the nitrogen atoms with butyl halides under basic conditions to yield the dibutylated product.
Industrial Production Methods
Industrial production of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxo group or reduce the sulfonamide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[cd]indole core or the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
相似化合物的比较
Similar Compounds
- N,N’-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- N,N’-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- N,N’-dipropyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Uniqueness
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its specific dibutyl substitution, which can influence its solubility, reactivity, and biological activity compared to its dimethyl, diethyl, and dipropyl analogs. The length and bulkiness of the butyl groups can affect the compound’s interaction with other molecules and its overall stability.
This detailed overview provides a comprehensive understanding of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKIMUSRLQRERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
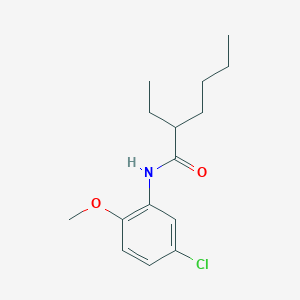
acetate](/img/structure/B411043.png)
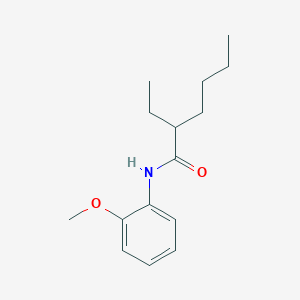
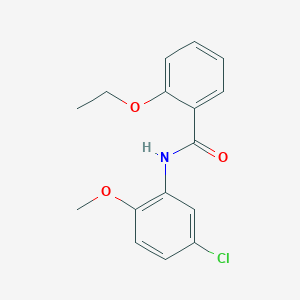
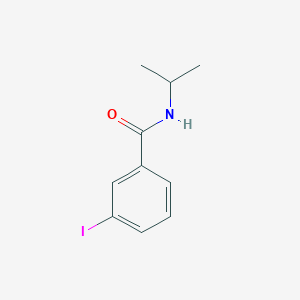
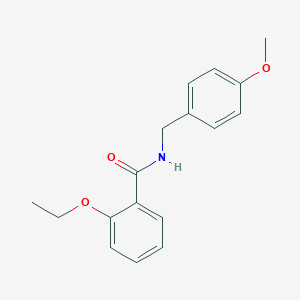
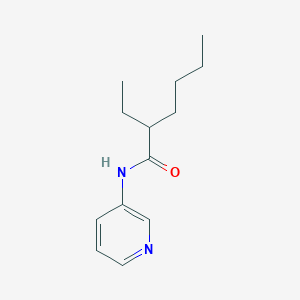
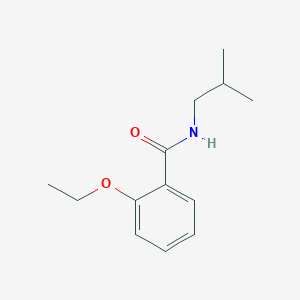
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
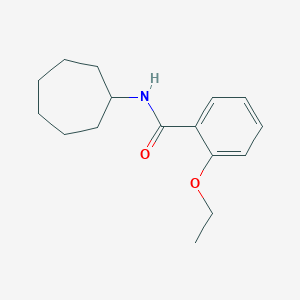
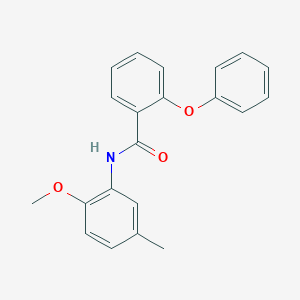
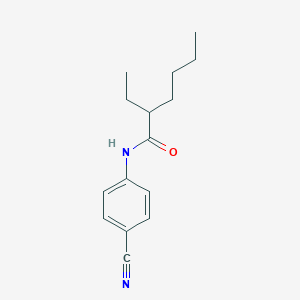
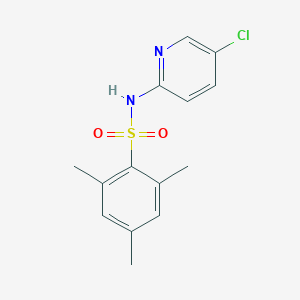
![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
